molecular formula C15H25NO B5027674 N-butyl-5-phenoxy-1-pentanamine

N-butyl-5-phenoxy-1-pentanamine

Cat. No.: B5027674
M. Wt: 235.36 g/mol
InChI Key: XSFCOMWLZZPTAN-UHFFFAOYSA-N
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Description

The compound N-butyl-5-phenoxy-1-pentanamine is an organic amine featuring a phenoxy group attached to the fifth carbon of a pentanamine backbone, with an N-butyl substituent. The phenoxy group may confer aromatic interactions, while the aliphatic chain and butylamine moiety could influence solubility, reactivity, or biological activity. However, the lack of direct references in the provided evidence limits a deeper exploration of its properties .

Properties

IUPAC Name

N-butyl-5-phenoxypentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-2-3-12-16-13-8-5-9-14-17-15-10-6-4-7-11-15/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFCOMWLZZPTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The evidence highlights compounds with structural similarities, though none directly match N-butyl-5-phenoxy-1-pentanamine:

  • n-Butylamine (CAS 109-73-9): A simpler primary amine with a linear four-carbon chain. Unlike this compound, it lacks the phenoxy group and extended pentanamine backbone, resulting in lower molecular weight and reduced steric hindrance. Its uses are restricted to non-skin-contact applications due to irritancy risks .
  • Phenoxy-acetamido derivatives (e.g., compounds m, n, o in ): These feature phenoxy groups linked to acetamide moieties and complex stereochemical configurations.

Physicochemical and Functional Differences

Property This compound n-Butylamine Phenoxy-acetamido Derivatives (m, n, o)
Molecular Weight Not available 73.14 g/mol ~600–650 g/mol (estimated)
Functional Groups Phenoxy, primary amine Primary amine Phenoxy, amide, tetrahydropyrimidinone
Applications Undocumented Industrial solvents Likely pharmacological (e.g., enzyme inhibitors)
Safety Concerns Unknown Skin irritant Unreported, but complex structures may pose handling challenges

Note: Data inferred from structural analysis due to absence of direct references to this compound in evidence.

Pharmacological and Industrial Relevance

  • Phenoxy-acetamido derivatives () likely target biological systems (e.g., proteases or receptors) due to their peptidomimetic design and stereochemical complexity .

Limitations of Available Evidence

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